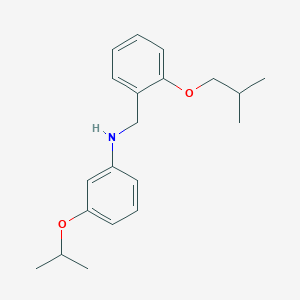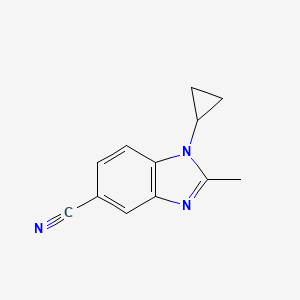
1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carbonitrile
Descripción general
Descripción
1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carbonitrile is an organic compound with the CAS Number: 1119505-56-4 . It has a molecular weight of 197.24 . The IUPAC name for this compound is 1-cyclopropyl-2-methyl-1H-benzimidazole-5-carbonitrile .
Molecular Structure Analysis
The InChI code for 1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carbonitrile is 1S/C12H11N3/c1-8-14-11-6-9 (7-13)2-5-12 (11)15 (8)10-3-4-10/h2,5-6,10H,3-4H2,1H3 . This code provides a standard way to encode the compound’s structure and can be used to generate a visual representation of the molecule.Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Activity
The synthesis of benzodiazole derivatives, including compounds like 1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carbonitrile, often involves various chemical reactions that introduce different functional groups to the core structure, enhancing their biological activity. These compounds exhibit a wide range of pharmacological activities due to their versatile structure, making them significant in medicinal chemistry. For instance, benzothiazole derivatives have shown various activities such as antimicrobial, antiviral, anti-inflammatory, and anticancer properties, attributed to structural variations and substitutions at specific positions on the benzothiazole ring (Bhat & Belagali, 2020).
Biological Activities
Benzodiazole derivatives, including 1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carbonitrile, have been extensively studied for their diverse biological activities. These compounds are known for their potential as antimicrobial, antiviral, and anticancer agents. For example, benzothiazoles have been identified as key scaffolds in drug development due to their ability to interact with various biological targets, leading to significant therapeutic effects in treating diseases like cancer and infections (Kamal et al., 2015).
Pharmacological Implications
The pharmacological significance of benzodiazole derivatives extends to various therapeutic areas, including oncology, where these compounds are investigated for their anticancer properties. Their ability to modulate biological pathways relevant to cancer progression makes them valuable in the design of new chemotherapeutic agents. Moreover, the structural diversity of benzodiazole derivatives allows for the optimization of their pharmacokinetic and pharmacodynamic profiles, enhancing their efficacy and safety as potential drugs (Irfan et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
1-cyclopropyl-2-methylbenzimidazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-8-14-11-6-9(7-13)2-5-12(11)15(8)10-3-4-10/h2,5-6,10H,3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHGFVIXEXFHJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3CC3)C=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



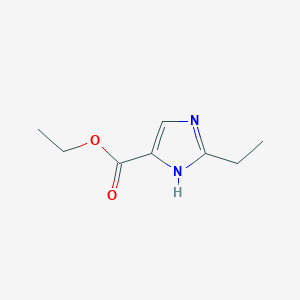
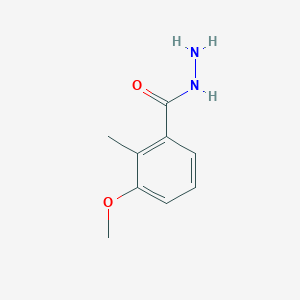

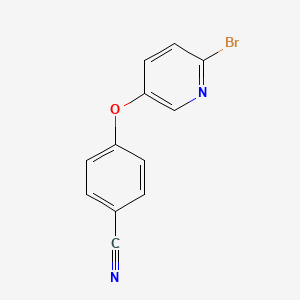






![(5-Chlorobenzo[d]thiazol-2-yl)methanamine](/img/structure/B1451633.png)
![5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B1451634.png)
